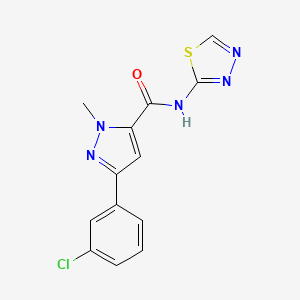
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-クロロフェニル)-1-メチル-N-(1,3,4-チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミドは、ヘテロ環式化合物に属する合成化合物です。ピラゾール環、チアゾール環、クロロフェニル基を含んでいます。 この化合物は、抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性により注目されています .
2. 製法
合成ルートと反応条件
3-(3-クロロフェニル)-1-メチル-N-(1,3,4-チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミドの合成は、通常、複数ステップのプロセスを伴います。一般的な方法には、次のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンを反応させることで実現できます。
クロロフェニル基の導入: このステップでは、適切な塩素化剤を使用して、ピラゾール環上の水素原子をクロロフェニル基で置換します。
チアゾール環の形成: これは、チオセミカルバジドとカルボン酸誘導体を環化条件下で反応させることで行われます。
ピラゾール環とチアゾール環のカップリング: 最後のステップでは、アミド結合形成を通じてピラゾール環とチアゾール環をカップリングします
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成ルートを最適化する必要がある場合があります。 超音波支援合成やグリーンケミストリーの原理の使用などの技術を適用して、生産プロセスの効率と持続可能性を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multistep process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group using a suitable chlorinating agent.
Formation of the thiadiazole ring: This is done by reacting thiosemicarbazide with a carboxylic acid derivative under cyclization conditions.
Coupling of the pyrazole and thiadiazole rings: The final step involves coupling the pyrazole and thiadiazole rings through an amide bond formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasound-assisted synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
反応の種類
3-(3-クロロフェニル)-1-メチル-N-(1,3,4-チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
酸化: 追加の酸素含有官能基を持つ酸化誘導体の生成。
還元: 水素化された官能基を持つ還元誘導体の生成。
4. 科学研究の応用
科学的研究の応用
作用機序
3-(3-クロロフェニル)-1-メチル-N-(1,3,4-チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。
抗菌活性: この化合物は、細菌の細胞壁合成を阻害し、細菌酵素を阻害して細胞死をもたらします.
6. 類似化合物の比較
類似化合物
5-(4-クロロフェニル)-1,3,4-チアゾール-2-スルホンアミド: 抗ウイルス活性を持つ別のチアゾール誘導体.
2-(2-トリフルオロメチルフェニルアミノ)-5-(3-メトキシフェニル)-1,3,4-チアゾール: 抗がん活性を持つチアゾール誘導体.
独自性
3-(3-クロロフェニル)-1-メチル-N-(1,3,4-チアゾール-2-イル)-1H-ピラゾール-5-カルボキサミドは、ピラゾール環、チアゾール環、クロロフェニル基を組み合わせているため、独特です。 このユニークな構造は、その多様な生物活性に貢献し、さらなる研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antiviral activity.
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole: A thiadiazole derivative with anticancer activity.
Uniqueness
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
特性
分子式 |
C13H10ClN5OS |
|---|---|
分子量 |
319.77 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20) |
InChIキー |
BSXGNQNGUAVKHE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


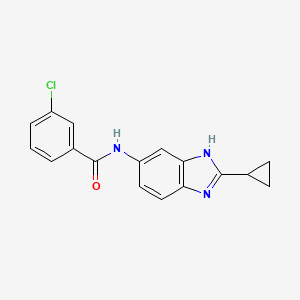
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
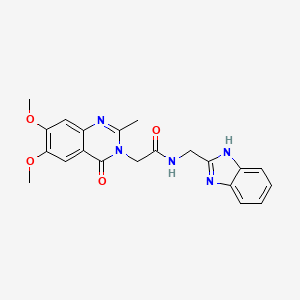
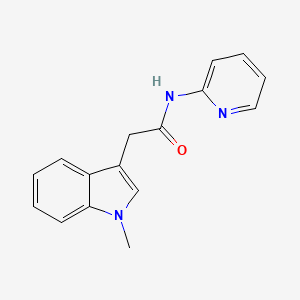
![6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
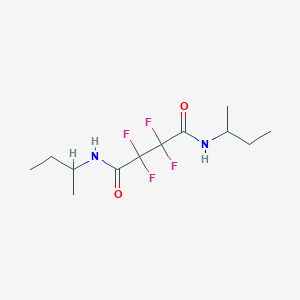
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)

![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)
![N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide](/img/structure/B10979135.png)

